2-(3-methoxypropyl)-9-[4-(trifluoromethyl)pyrimidin-2-yl]-2,9-diazaspiro[5.5]undecan-3-one
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Description
This compound belongs to the class of diazaspiro[5.5]undecane derivatives, which are notable for their unique molecular structures and broad range of potential applications. While specific research on this exact compound is limited, studies on related compounds provide insight into its likely characteristics.
Synthesis Analysis
Several methods for synthesizing diazaspiro[5.5]undecane derivatives have been documented. For instance, the synthesis of 8-Aroyl-9-hydroxy-7,9,11-triaryl-3-oxo(or thioxo)-2,4-diazaspiro[5.5]undecane-1,5-diones involved reactions under refluxing conditions without a catalyst (Ahmed et al., 2012). Another approach involved one-pot, multi-component reactions catalyzed by Et3N for the synthesis of ethyl-7,11-diaryl-9-hydroxy-1,3,5-trioxo-9-(trifluoromethyl)-8-oxa-2,4-diazaspiro[5.5]undecane-10-carboxylate derivatives (Li et al., 2014).
Molecular Structure Analysis
X-ray diffraction and NMR spectroscopy are commonly used for structural characterization of diazaspiro compounds. For example, the structure of 3,9-di(1H-pyrrol-2-yl)-2,4,8,10-tetraazaspiro[5.5]undecane was elucidated using single-crystal X-ray diffraction (Zhu, 2011).
Chemical Reactions and Properties
The chemical behavior of diazaspiro[5.5]undecane derivatives often involves interactions with various reagents. For instance, a study on the synthesis of substituted 3,9-diazaspiro[5.5]undecanes via spirocyclization of pyridine substrates shows the versatility of these compounds in chemical reactions (Parameswarappa & Pigge, 2011).
Physical Properties Analysis
The physical properties, such as melting points, boiling points, solubility, and crystal structure, are essential for understanding the compound's potential applications. For instance, the crystal structure of a related compound, methyl 4-((E)-2-{3-[(3-{(E)-2-[4-(methoxycarbonyl)phenyl]-1-diazenyl}-5,5-dimethylhexahydro-1-pyrimidinyl)methyl]-5,5-dimethylhexahydro-1-pyrimidinyl-1-diazenyl}benzoate, was determined using X-ray diffraction, highlighting the importance of structural analysis in understanding physical properties (Moser et al., 2005).
Chemical Properties Analysis
The chemical properties, such as reactivity, stability, and functional group behavior, are crucial for predicting the compound's behavior in different environments and reactions. Research on similar diazaspiro compounds, like the study on the three-component coupling of aldehydes, 2-aminopyridines, and diazo esters, can provide insights into the chemical properties of the compound (Hoang et al., 2019).
Scientific Research Applications
Synthesis and Structural Analysis
Research has been conducted on the synthesis and structural analysis of heterocyclic spiro compounds, which share structural similarities with "2-(3-methoxypropyl)-9-[4-(trifluoromethyl)pyrimidin-2-yl]-2,9-diazaspiro[5.5]undecan-3-one". For instance, studies on converting ketones of heterocyclic spiro compounds into oxime derivatives have revealed the potential for creating compounds with unique chemical properties. These synthesized oxime derivatives have been analyzed using UV, IR, 1H NMR, 13C NMR, and mass spectral data, along with elemental analyses, to confirm their structures (Rahman et al., 2013).
Multi-Component Reactions (MCRs)
Further research explored the synthesis of ethyl-7,11-diaryl-9-hydroxy-1,3,5-trioxo-9-(trifluoromethyl)-8-oxa-2,4-diazaspiro[5.5]undecane-10-carboxylate derivatives through one-pot, multi-component reactions (MCRs). This study demonstrated the efficiency of using catalysts and varying temperatures to affect reaction yields, presenting a novel pathway to create functionalized compounds with potential pharmaceutical applications (Li et al., 2014).
Spirocyclization Techniques
The construction of 3,9-diazaspiro[5.5]undecane derivatives via intramolecular spirocyclization represents another significant research area. This method involves the activation of the pyridine ring with ethyl chloroformate followed by intramolecular addition of a β-dicarbonyl nucleophile. Such techniques underscore the versatility of spiro compounds in synthesizing complex molecular structures (Parameswarappa & Pigge, 2011).
Application in Therapeutics
Although direct information on "this compound" was not found, related compounds have been studied for their therapeutic potential. For example, derivatives of diazaspiro[5.5]undecane have been researched for their activity as CCR8 antagonists, suggesting uses in treating chemokine-mediated diseases, especially respiratory diseases (Norman, 2007).
properties
IUPAC Name |
2-(3-methoxypropyl)-9-[4-(trifluoromethyl)pyrimidin-2-yl]-2,9-diazaspiro[5.5]undecan-3-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25F3N4O2/c1-27-12-2-9-25-13-17(5-3-15(25)26)6-10-24(11-7-17)16-22-8-4-14(23-16)18(19,20)21/h4,8H,2-3,5-7,9-13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XKDFGYGUGXAICS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCCN1CC2(CCC1=O)CCN(CC2)C3=NC=CC(=N3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25F3N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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